Tris(3-nitrophenyl)arsane oxide
Description
Tris(3-nitrophenyl)arsane oxide is an organoarsenic compound characterized by an arsenic center bonded to three 3-nitrophenyl groups and an oxygen atom. The nitro groups enhance electrophilicity and may influence reactivity in coordination chemistry or catalytic applications .
Properties
CAS No. |
5449-75-2 |
|---|---|
Molecular Formula |
C18H12AsN3O7 |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
1-bis(3-nitrophenyl)arsoryl-3-nitrobenzene |
InChI |
InChI=1S/C18H12AsN3O7/c23-19(13-4-1-7-16(10-13)20(24)25,14-5-2-8-17(11-14)21(26)27)15-6-3-9-18(12-15)22(28)29/h1-12H |
InChI Key |
DXHPXSCLXFSXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-nitrophenyl)arsane oxide typically involves the reaction of arsenic trioxide with 3-nitrophenyl derivatives under controlled conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tris(3-nitrophenyl)arsane oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Tris(3-aminophenyl)arsane oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(3-nitrophenyl)arsane oxide has found applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized as a flame retardant in materials such as epoxy resins and acrylonitrile–butadiene–styrene (ABS) due to its ability to enhance thermal stability and reduce flammability
Mechanism of Action
The mechanism by which tris(3-nitrophenyl)arsane oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy, the compound acts by promoting char formation and inhibiting the release of flammable gases during thermal degradation. This is achieved through a combination of gas-phase and condensed-phase mechanisms, where the compound decomposes to form a protective char layer and releases non-flammable gases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Tris(3-nitrophenyl)arsane oxide and related organoarsenic compounds:
Key Structural and Functional Insights:
Electronic Effects: The nitro groups in this compound and its analogs (e.g., tris-(4-ethoxy-3-nitro-phenyl)-arsine oxide) significantly alter electronic properties compared to non-nitrated derivatives like tris(biphenyl-4-yl)arsane. In contrast, tris(tert-butyldimethylsilyloxy)arsane’s silicon-based substituents provide steric protection, reducing reactivity .
Crystallographic Behavior: Tris(biphenyl-4-yl)arsane forms a monoclinic crystal lattice with weak intermolecular C–H···π interactions, while nitro-substituted analogs likely exhibit different packing due to nitro group polarity .
Tris(tert-butyldimethylsilyloxy)arsane and similar compounds are detected in environmental samples but lack therapeutic relevance .
Synthetic Utility :
- Tris(biphenyl-4-yl)arsane is used in metal cluster synthesis, whereas nitro-substituted variants may serve as precursors for functionalized materials or ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
